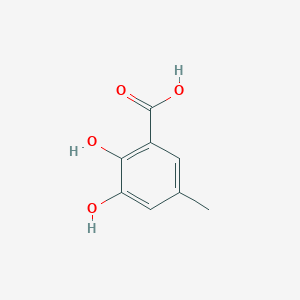

2,3-Dihydroxy-5-methylbenzoic acid

Description

BenchChem offers high-quality 2,3-Dihydroxy-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydroxy-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLKLKFWHLNSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454952 | |

| Record name | 2,3-Dihydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6049-93-0 | |

| Record name | 2,3-Dihydroxy-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydroxy-5-methylbenzoic Acid: Properties, Synthesis, and Biological Potential

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

2,3-Dihydroxy-5-methylbenzoic acid, a derivative of catechol and benzoic acid, represents a class of phenolic compounds with significant therapeutic potential. While this specific molecule is not extensively characterized in publicly available literature, its structural similarity to other well-studied dihydroxybenzoic acids allows for a comprehensive theoretical and comparative analysis. This guide synthesizes the known properties of its parent compound, 2,3-dihydroxybenzoic acid, and related isomers to provide a detailed overview of the expected physicochemical properties, a plausible synthetic route, predicted spectral characteristics, and a discussion of its potential biological and pharmacological activities. This document aims to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutics based on the catechol-benzoic acid scaffold.

Introduction: The Therapeutic Promise of Substituted Catechols

The catechol moiety, a 1,2-dihydroxybenzene structure, is a key pharmacophore present in numerous biologically active molecules, including neurotransmitters like adrenaline.[1] Its ability to chelate metals and participate in redox reactions underpins the diverse pharmacological activities of its derivatives.[2][3] When incorporated into a benzoic acid framework, the resulting dihydroxybenzoic acids exhibit a range of biological effects, including antioxidant, antimicrobial, and cytotoxic activities.[4][5][6]

2,3-Dihydroxy-5-methylbenzoic acid is a structurally intriguing member of this family. The presence of a methyl group at the 5-position is anticipated to modulate its lipophilicity and electronic properties, potentially influencing its biological activity and metabolic stability compared to its unmethylated counterpart, 2,3-dihydroxybenzoic acid (also known as pyrocatechuic acid). This guide provides a detailed examination of the anticipated properties of this molecule, drawing upon the established knowledge of its chemical class to facilitate further research and development.

Physicochemical Properties

While experimental data for 2,3-dihydroxy-5-methylbenzoic acid is limited, its physicochemical properties can be predicted based on its structure and data from chemical suppliers.

| Property | Predicted/Reported Value | Source/Comment |

| Molecular Formula | C₈H₈O₃ | - |

| Molecular Weight | 168.15 g/mol | - |

| CAS Number | 6049-93-0 | [7] |

| Boiling Point | 364.977 °C at 760 mmHg | [7] |

| Density | 1.461 g/cm³ | [7] |

| Flash Point | 188.717 °C | [7] |

| LogP (calculated) | 1.10440 | [7] |

| Hydrogen Bond Donors | 3 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Storage Temperature | 2-8°C | [7] |

The methyl group is expected to slightly increase the lipophilicity (as indicated by the LogP value) compared to 2,3-dihydroxybenzoic acid, which may enhance its ability to cross biological membranes.

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential route could start from 3-hydroxy-4-methylbenzoic acid, involving an oxidation step to introduce the second hydroxyl group.

Caption: Proposed synthesis of 2,3-Dihydroxy-5-methylbenzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical adaptation based on similar reactions and requires experimental optimization.

Step 1: Oxidation of 3-Hydroxy-4-methylbenzoic acid

-

Dissolution: Dissolve 1 equivalent of 3-hydroxy-4-methylbenzoic acid in a suitable solvent, such as a mixture of water and a co-solvent like acetonitrile.

-

Reagent Addition: Slowly add a mild oxidizing agent (e.g., a persulfate salt in the presence of a catalyst) to the solution at a controlled temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Extraction: Once the reaction is complete, quench the reaction with a suitable reducing agent (e.g., sodium bisulfite solution). Acidify the mixture and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reactivity

The reactivity of 2,3-dihydroxy-5-methylbenzoic acid is dictated by its functional groups: the catechol ring, the carboxylic acid, and the methyl group.

-

Catechol Moiety: Prone to oxidation, which is central to its antioxidant activity. It can also undergo electrophilic aromatic substitution, with the hydroxyl groups being activating and ortho-, para-directing.

-

Carboxylic Acid Group: Can undergo esterification, amidation, and reduction to the corresponding alcohol.

-

Methyl Group: Can potentially be a site for radical halogenation under specific conditions.

Spectral Analysis (Predicted)

Experimental spectra for 2,3-dihydroxy-5-methylbenzoic acid are not widely published. The following are predictions based on its structure and data from analogous compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing carboxylic acid group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (at C4) | ~7.0-7.3 | d |

| Aromatic CH (at C6) | ~6.7-7.0 | d |

| Methyl (CH₃) | ~2.2-2.4 | s |

| Carboxylic Acid (COOH) | >10 | br s |

| Hydroxyl (OH) | 5-9 | br s |

Chemical shifts are relative to TMS and can vary based on solvent and concentration.

13C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165-175 |

| Aromatic C-OH (C2, C3) | 140-155 |

| Aromatic C-H (C4, C6) | 110-130 |

| Aromatic C-COOH (C1) | 115-125 |

| Aromatic C-CH₃ (C5) | 130-140 |

| Methyl (CH₃) | 20-25 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |

| O-H (Phenolic) | 3200-3600 (broad) | Stretching vibration |

| C=O (Carboxylic Acid) | 1680-1710 | Stretching vibration |

| C=C (Aromatic) | 1450-1600 | Stretching vibrations |

| C-O (Phenolic/Carboxylic) | 1210-1320 | Stretching vibrations |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight (168.15 g/mol ). Common fragmentation patterns would involve the loss of H₂O, CO, and COOH.

Biological and Pharmacological Activities (Inferred)

While no direct biological studies on 2,3-dihydroxy-5-methylbenzoic acid are available, its activity can be inferred from studies on 2,3-dihydroxybenzoic acid and other isomers.

Antioxidant Activity

Dihydroxybenzoic acids are known to be potent antioxidants. Studies have shown that 2,3-dihydroxybenzoic acid exhibits strong antioxidant activity in various assays, including DPPH, ABTS, FRAP, and CUPRAC.[4][9] The antioxidant capacity is attributed to the ability of the catechol moiety to donate hydrogen atoms and stabilize the resulting radical through resonance. The methyl group in the 5-position may slightly enhance its antioxidant potential due to its electron-donating nature.

Antimicrobial Activity

2,3-dihydroxybenzoic acid has been shown to possess antimicrobial properties.[10] One study reported its isolation from Flacourtia inermis fruit and its effectiveness against multidrug-resistant bacteria.[6] It has also been shown to inhibit biofilm formation by Pseudomonas aeruginosa by chelating iron, which is essential for bacterial growth and biofilm development.[11] The increased lipophilicity of the 5-methyl derivative could potentially enhance its antimicrobial activity by facilitating its passage through bacterial cell membranes.

Cytotoxic and Anticancer Potential

Several dihydroxybenzoic acids have been investigated for their cytotoxic effects on cancer cell lines. For instance, 2,3-dihydroxybenzoic acid has been shown to induce cytotoxic effects in MCF-7 and MDA-MB-231 breast cancer cells.[5] It has also been reported to inhibit cyclin-dependent kinase 1 (CDK1) and CDK6 activity, suggesting a potential mechanism for its anticancer effects.[5] The addition of a methyl group could alter its interaction with biological targets, and its cytotoxic profile would require experimental verification.

Caption: Inferred biological activities of 2,3-Dihydroxy-5-methylbenzoic acid.

Conclusion and Future Directions

2,3-Dihydroxy-5-methylbenzoic acid is a promising, yet understudied, molecule with significant potential for applications in drug development. Based on the well-documented activities of its structural analogs, it is predicted to possess valuable antioxidant, antimicrobial, and anticancer properties. The addition of a methyl group is likely to favorably modulate its physicochemical properties, potentially leading to enhanced biological efficacy.

Future research should focus on the development of a robust and scalable synthetic route to enable further investigation. Comprehensive characterization using modern analytical techniques is essential to confirm its structure and purity. Subsequent in-vitro and in-vivo studies are warranted to elucidate its biological mechanism of action, evaluate its therapeutic potential, and assess its safety profile. This guide provides a solid theoretical framework to initiate and guide these future research endeavors.

References

-

Błaszczak, W., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(17), 5376. [Link]

-

Yenilmez, F., et al. (2023). Investigation of the Effect of 2,3-Dihydrobenzoic Acid Acid (2,3-DHBA) on the Lipid Profiles of MCF-7 and MDA-MB-231 Human Breast Cancer Cells via an Untargeted Lipidomic Approach. Metabolites, 13(5), 633. [Link]

-

LookChem. (n.d.). 2,3-Dihydroxy-5-methylbenzoic acid. [Link]

-

Gorniak, I., et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules, 25(14), 3188. [Link]

-

A. S. Lincy, et al. (2016). Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. International Journal of Pharmaceutical Sciences and Research, 7(8), 3284. [Link]

-

Haley, C. L., et al. (2011). 2,3-Dihydroxybenzoic Acid-Containing Nanofiber Wound Dressings Inhibit Biofilm Formation by Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 55(9), 4201–4207. [Link]

-

Kalinina, T. A., et al. (2021). Imine-Based Catechols and o-Benzoquinones: Synthesis, Structure, and Features of Redox Behavior. ACS Omega, 6(45), 30459–30470. [Link]

-

Wikipedia. (n.d.). Adrenaline. [Link]

-

S. R. Cherkupally, et al. (2017). Oxidation of the substituted catechols dihydroxyphenylalanine methyl ester and trihydroxyphenylalanine by lactoperoxidase and its compounds. Journal of Inorganic Biochemistry, 170, 14-21. [Link]

Sources

- 1. Adrenaline - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxidation of the substituted catechols dihydroxyphenylalanine methyl ester and trihydroxyphenylalanine by lactoperoxidase and its compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-Dihydroxy-5-methylbenzoic acid|lookchem [lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. 2,3-Dihydroxybenzoic Acid-Containing Nanofiber Wound Dressings Inhibit Biofilm Formation by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dihydroxy-5-methylbenzoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Dihydroxy-5-methylbenzoic acid, a significant organic compound with potential applications in various scientific fields, including medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis strategies, and safety considerations, offering a foundational resource for professionals engaged in research and development.

Chemical Identity and Structure

2,3-Dihydroxy-5-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure features a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 3, a carboxyl (-COOH) group at position 1, and a methyl (-CH3) group at position 5.

Chemical Structure:

Figure 2: Proposed Synthetic Pathway for 2,3-Dihydroxy-5-methylbenzoic acid.

Proposed Experimental Protocol:

-

Bromination of p-Cresol: React p-cresol with a brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator, to selectively introduce a bromine atom at the ortho position to the hydroxyl group.

-

Methylation: Protect the hydroxyl groups by reacting 2-bromo-4-methylphenol with a methylating agent like dimethyl sulfate in the presence of a base.

-

Grignard Reaction and Carboxylation: Form the Grignard reagent by reacting 2-bromo-4-methyl-1,3-dimethoxybenzene with magnesium metal. Subsequently, quench the Grignard reagent with solid carbon dioxide (dry ice) followed by acidic workup to introduce the carboxylic acid group.

-

Demethylation: Cleave the methyl ethers using a strong acid, such as hydrobromic acid or a Lewis acid like boron tribromide, to yield the final product, 2,3-Dihydroxy-5-methylbenzoic acid.

Causality in Experimental Choices: The choice of a protecting group strategy (methylation) is crucial to prevent side reactions during the Grignard reagent formation. The subsequent demethylation is a standard and effective method for deprotecting methoxy groups on an aromatic ring.

Potential Applications in Research and Drug Development

While specific biological activities of 2,3-Dihydroxy-5-methylbenzoic acid are not extensively documented, the broader class of dihydroxybenzoic acids exhibits a wide range of pharmacological properties. These compounds are known to possess antioxidant, anti-inflammatory, and antimicrobial activities. [1][2] Derivatives of hydroxybenzoic acids are being investigated for various therapeutic applications. For instance, some have been explored as potential agents for treating benign prostate hyperplasia and prostate carcinoma. [3]The structural motifs present in 2,3-Dihydroxy-5-methylbenzoic acid, namely the catechol (2,3-dihydroxy) and carboxylic acid moieties, are found in numerous biologically active molecules and natural products. The catechol group is a well-known metal chelator and can participate in redox cycling, which could be relevant for applications in neurodegenerative diseases or cancer.

Analytical Methodologies

The characterization and purity assessment of 2,3-Dihydroxy-5-methylbenzoic acid can be achieved using a combination of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary method for determining the purity of benzoic acid derivatives. [4][5]A reversed-phase HPLC method would be suitable for the analysis of this compound.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 2,3-Dihydroxy-5-methylbenzoic acid. Predicted NMR data can serve as a reference for experimental verification. While specific experimental data for this compound is not readily available, data for its isomer, 3-Hydroxy-2-methylbenzoic acid, can provide some context for expected chemical shifts. [6] Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or electrospray ionization (ESI) sources can be employed.

Safety and Handling

Specific GHS classification and detailed toxicological data for 2,3-Dihydroxy-5-methylbenzoic acid (CAS 6049-93-0) are not well-documented. However, based on the known hazards of its isomers and related compounds, such as 3-hydroxy-5-methylbenzoic acid, certain precautions should be taken. [5] General Hazard Profile (Inferred from Isomers):

-

Skin Irritation: May cause skin irritation. [5]* Eye Irritation: May cause serious eye irritation. [5]* Respiratory Irritation: May cause respiratory irritation. [5] Recommended Handling Procedures:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Self-Validating Protocol for Safe Handling:

-

Risk Assessment: Before handling, conduct a thorough risk assessment, considering the potential hazards and the scale of the experiment.

-

Engineering Controls: Utilize a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment: Always wear appropriate PPE.

-

Spill Response: Have a spill kit readily available and be familiar with the procedures for cleaning up solid chemical spills.

-

Waste Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

2,3-Dihydroxy-5-methylbenzoic acid is a compound with significant potential for further investigation in various scientific disciplines. While detailed experimental data for this specific molecule is currently limited, this guide provides a comprehensive overview of its known properties and a framework for its synthesis, analysis, and safe handling based on established chemical principles and data from closely related compounds. Further research into the biological activities and applications of this compound is warranted and could lead to novel discoveries in drug development and other areas of chemical science.

References

-

Organic Syntheses Procedure. 3,5-Dihydroxybenzoic acid. Available from: [Link]

- Brauer, G. M., & Simon, L. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 66A(4), 313.

-

Carl ROTH. (2023). Safety Data Sheet: 2-Methylbenzoic acid. Available from: [Link]

- Google Patents. (2019). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.

- Google Patents. (2017). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

-

PubChem. (n.d.). 3-Hydroxy-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

- Google Patents. (1999). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

- Google Patents. (2005). DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy.

- Chaudhary, J., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from: [Link]

- Kar, A. (2007). Medicinal Chemistry.

-

Carl ROTH. (2024). Safety Data Sheet: 2,3-Dihydroxybenzoic acid. Available from: [Link]

- Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

-

Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available from: [Link]

- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

- 1. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. helixchrom.com [helixchrom.com]

- 6. 3-Hydroxy-2-methylbenzoic acid(603-80-5) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Natural Sources and Occurrence of 2,3-Dihydroxy-5-methylbenzoic Acid and Its Biosynthetic Analogs

Abstract

This technical guide provides a comprehensive overview of the natural sources and occurrence of 2,3-dihydroxy-5-methylbenzoic acid and its structurally significant analogs. While direct reports of 2,3-dihydroxy-5-methylbenzoic acid in nature are scarce, this document delves into the well-documented biosynthetic pathways of closely related compounds, offering critical context for researchers in natural product chemistry and drug development. We will explore the fungal polyketide pathways leading to methylated hydroxybenzoic acids, the bacterial biosynthesis of dihydroxybenzoic acid as a siderophore precursor, and the occurrence of related phenolic acids in the plant kingdom. This guide synthesizes current knowledge, providing a foundational understanding of the biochemical landscape where this and similar molecules are generated.

Introduction: The Chemical Context of 2,3-Dihydroxy-5-methylbenzoic Acid

2,3-Dihydroxy-5-methylbenzoic acid is a phenolic acid, a class of organic compounds characterized by a benzoic acid core substituted with hydroxyl groups. Its specific structure features hydroxyl groups at the C2 and C3 positions and a methyl group at the C5 position of the benzene ring. While commercially available for research purposes, extensive documentation of its isolation as a major natural product is limited.

However, its structural components—the catechol (2,3-dihydroxy) moiety and the methyl-substituted benzoic acid framework—are prevalent in a diverse range of secondary metabolites from microbial and plant sources. Understanding the biosynthesis and occurrence of these analogs is paramount for any investigation into 2,3-dihydroxy-5-methylbenzoic acid, as it provides a predictive framework for identifying potential natural sources and understanding its potential biological role. This guide will focus on two key, well-researched analogs:

-

6-Methylsalicylic Acid (6-MSA): An isomer of a related compound (2-hydroxy-6-methylbenzoic acid), it is a cornerstone of fungal polyketide biosynthesis.

-

2,3-Dihydroxybenzoic Acid (2,3-DHB): The parent catechol-benzoic acid, which is a fundamental building block for bacterial iron-chelating agents known as siderophores.

By examining these pathways, we can infer the enzymatic logic and potential organisms that could produce the target molecule.

Fungal Origins: The 6-Methylsalicylic Acid Pathway

Fungi, particularly of the Penicillium and Aspergillus genera, are prolific producers of polyketides, a class of secondary metabolites with diverse structures and biological activities. A key intermediate in many of these pathways is 6-methylsalicylic acid (6-MSA), a close structural relative of potential precursors to our target compound.

2.1. Source Organisms

The production of 6-MSA is most famously associated with Penicillium patulum (also classified as Penicillium griseofulvum), where it serves as the initial precursor to the mycotoxin patulin.[1][2] Various other fungi also possess the genetic machinery for its synthesis.

2.2. Biosynthesis of 6-Methylsalicylic Acid

6-MSA is synthesized by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS) , a Type I iterative polyketide synthase (PKS).[1][3] This enzyme orchestrates a series of condensation and modification reactions analogous to fatty acid synthesis.

-

Substrates: The synthesis begins with one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units.[3][4]

-

Catalytic Process: The 6-MSAS enzyme catalyzes a sequence of reactions including condensation, ketoreduction, and dehydration. A final enoylreduction and thioesterase-mediated cyclization/aromatization releases the final product, 6-methylsalicylate.[2][3]

-

Metabolic Significance: In organisms like P. patulum, 6-MSA does not accumulate but is further processed. It is a committed precursor in the multi-step biosynthetic pathway leading to patulin, a mycotoxin commonly found in rotting apples and apple products.[1][5][6][7][8]

Caption: Fungal biosynthesis of 6-MSA via the 6-MSAS enzyme.

Bacterial Origins: 2,3-Dihydroxybenzoic Acid and Siderophores

In the bacterial kingdom, the 2,3-dihydroxybenzoic acid (2,3-DHB) scaffold is a critical component of catechol-type siderophores. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment.[9][10]

3.1. Source Organisms

The biosynthesis of 2,3-DHB is well-characterized in numerous bacteria, including:

-

Escherichia coli , which uses it to construct the potent siderophore enterobactin.[9]

-

Aeromonas species , which produce either enterobactin or related amonabactins, both containing 2,3-DHB.[11]

3.2. Biosynthesis of 2,3-Dihydroxybenzoic Acid

Unlike the fungal polyketide pathway, the bacterial synthesis of 2,3-DHB originates from the shikimate pathway intermediate, chorismate . The conversion involves a series of dedicated enzymes encoded by the ent gene cluster.[12][13]

-

EntC (Isochorismate Synthase): Converts chorismate to isochorismate.

-

EntB (Isochorismatase): Transforms isochorismate into 2,3-dihydro-2,3-dihydroxybenzoate.

-

EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase): Catalyzes the NAD⁺-dependent oxidation of the intermediate to yield the final aromatic product, 2,3-dihydroxybenzoate (2,3-DHB).[13]

Following its synthesis, 2,3-DHB is activated and incorporated into the final siderophore structure by large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[9][12]

Caption: Bacterial biosynthesis of 2,3-DHB from chorismate.

Occurrence of Related Phenolic Acids in Plants

The plant kingdom is a rich source of diverse phenolic acids, many of which serve as defense compounds or signaling molecules. While 2,3-dihydroxy-5-methylbenzoic acid is not commonly reported, several of its structural relatives have been isolated from various plant species.

| Compound Name | Chemical Structure | Natural Plant Sources | Reference(s) |

| 2,3-Dihydroxybenzoic Acid | Pyrocatechuic Acid | Rhododendron spp., Gaultheria procumbens (Teaberry), Flacourtia inermis, Catharanthus roseus cell cultures. | [14][15][16] |

| 6-Methylsalicylic Acid | 2-Hydroxy-6-methylbenzoic Acid | Eriodictyon angustifolium (Narrow-leaf yerba-santa). | [14] |

| Gentisic Acid | 2,5-Dihydroxybenzoic Acid | Gentiana lutea (Yellow Gentian), Gaultheria procumbens (Wintergreen), Momordica charantia (Bitter Melon). | [17][18] |

| Protocatechuic Acid | 3,4-Dihydroxybenzoic Acid | Allium spp. (Onion, Garlic), Morus alba (Mulberry). | [19] |

| β-Resorcylic Acid | 2,4-Dihydroxybenzoic Acid | Pterocarpus santalinus (Red Sandalwood). | [14] |

The presence of these related compounds, particularly those with varied hydroxylation and methylation patterns on a benzoic acid core, suggests that the enzymatic machinery capable of producing 2,3-dihydroxy-5-methylbenzoic acid may exist in certain plant species, even if the compound is present only as a minor metabolite.

Methodologies for Isolation and Characterization

For researchers aiming to screen natural sources for 2,3-dihydroxy-5-methylbenzoic acid or similar phenolics, a systematic workflow involving extraction, purification, and structural elucidation is essential.

5.1. General Experimental Workflow

The protocol below outlines a general approach for the isolation of phenolic acids from plant or microbial biomass.

-

Sample Preparation: Lyophilize (freeze-dry) and grind the source material (e.g., fungal mycelia, plant leaves) to a fine powder to maximize surface area for extraction.

-

Solvent Extraction: Perform sequential or direct extraction with solvents of increasing polarity. A common starting point is 80% methanol or ethyl acetate, which are effective for a broad range of phenolic compounds.[17][20] Maceration or sonication can be used to improve extraction efficiency.

-

Fractionation: Concentrate the crude extract under reduced pressure. The residue can be partitioned between water and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity.

-

Chromatographic Purification:

-

Column Chromatography (CC): Subject the active fraction to CC using silica gel or Sephadex LH-20 as the stationary phase.[20]

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative reversed-phase HPLC (RP-HPLC), which provides high resolution.[16][21]

-

-

Structure Elucidation: The pure isolate is characterized using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments to determine the complete chemical structure and connectivity of atoms.

-

Infrared (IR) and UV-Vis Spectroscopy: To identify functional groups and chromophores.

-

Caption: General workflow for isolating natural products.

Conclusion and Future Directions

While 2,3-dihydroxy-5-methylbenzoic acid is not a widely reported natural product, a comprehensive analysis of related biosynthetic pathways provides a robust framework for its potential discovery. The well-established fungal polyketide pathways that produce methylated phenolics and the bacterial pathways for synthesizing dihydroxybenzoic acids demonstrate that the requisite biochemical reactions are common in nature.

Future research should focus on targeted screening of organisms known to produce a high diversity of phenolic compounds, such as Penicillium, Aspergillus, and Streptomyces species, as well as plants from genera like Gaultheria and Rhododendron. The application of advanced metabolomic and genomic techniques will be instrumental in identifying novel metabolites and the gene clusters responsible for their production. It is plausible that 2,3-dihydroxy-5-methylbenzoic acid exists as a minor or transient intermediate in one of these complex pathways, awaiting discovery through modern, high-sensitivity analytical methods.

References

-

Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613–631. [Link]

-

Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and toxicological effects of patulin. PubMed, 2(4), 613-31. [Link]

-

Sekiguchi, J., Shimamoto, T., Yamada, Y., & Gaucher, G. M. (1983). Patulin biosynthesis: enzymatic and nonenzymatic transformations of the mycotoxin (E)-ascladiol. Applied and Environmental Microbiology, 45(5), 1633-1637. [Link]

-

Wikipedia contributors. (2023). Patulin. Wikipedia. [Link]

-

Hajdukiewicz, P. T. J., et al. (1999). Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco. The Plant Cell, 11(12), 2357-2369. [Link]

-

Kumar, V., & Lakhanpal, P. (2021). Patulin biosynthetic pathway. The metabolic intermediaries and relevant enzymes involved in the biosynthesis of patulin are shown. ResearchGate. [Link]

-

Wikipedia contributors. (2023). 6-methylsalicylic-acid synthase. Wikipedia. [Link]

-

Garnier, C., et al. (2022). Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability. Molecules, 27(15), 4943. [Link]

-

UniProt Consortium. (n.d.). 6-methylsalicylic acid synthase - Penicillium patulum. UniProtKB. [Link]

-

Crosa, J. H., & Walsh, C. T. (2002). Genetics and Assembly Line Enzymology of Siderophore Biosynthesis in Bacteria. Microbiology and Molecular Biology Reviews, 66(2), 223-249. [Link]

-

Massad, G., et al. (1994). Diversity of siderophore genes encoding biosynthesis of 2,3-dihydroxybenzoic acid in Aeromonas spp. Gene, 145(1), 113-118. [Link]

-

Khalil, S., Jaworski, I., & Pawelek, P. D. (2014). Enterobactin and enzymatic production of 2,3-dihydroxybenzoic acid. ResearchGate. [Link]

-

Kesaulya, H., et al. (2021). Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture. Plants, 10(9), 1965. [Link]

-

Heleno, S. A., et al. (2015). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Food and Chemical Toxicology, 86, 179-189. [Link]

-

Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

-

The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid. thegoodscentscompany.com. [Link]

-

Sroka, Z., et al. (2020). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 25(6), 1406. [Link]

-

Thomas, T. D., & Krishnakumari, P. A. (2011). Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. Asian Journal of Pharmaceutical and Clinical Research, 4(1), 126-130. [Link]

-

Anslow, W. K., & Raistrick, H. (1938). Studies in the biochemistry of micro-organisms: 2:5-Dihydroxybenzoic acid (gentisic acid) a new product of the metabolism of glucose by Penicillium griseo-fulvum Dierckx. Biochemical Journal, 32(4), 687–695. [Link]

-

Chaudhary, J. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

-

Diamond, M. J. (1959). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards, 62(6), 313-315. [Link]

-

Senthil Kumar, R., et al. (2013). Evaluation of Biological Activity and Qualitative Analysis of 2, 5-dihydroxybenzoic acid from Momordica charantia Fruit. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 55-57. [Link]

-

Sroka, Z., et al. (2020). Some plants containing gallic acid (on the basis of data from...). ResearchGate. [Link]

-

Pan, R., et al. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Journal of Chromatography A, 927(1-2), 39-45. [Link]

-

Chen, L., et al. (2017). Isolation and Structure Characterization of Flavonoids. ResearchGate. [Link]

-

El-Hagrassi, A. M., et al. (2021). Isolation, Characterization, Complete Structural Assignment, and Anticancer Activities of the Methoxylated Flavonoids from Rhamnus disperma Roots. Molecules, 26(19), 5851. [Link]

Sources

- 1. Production of 6-Methylsalicylic Acid by Expression of a Fungal Polyketide Synthase Activates Disease Resistance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. 6-methylsalicylic-acid synthase - Wikipedia [en.wikipedia.org]

- 4. 6-methylsalicylic-acid synthase(EC 2.3.1.165) - Creative Enzymes [creative-enzymes.com]

- 5. mdpi.com [mdpi.com]

- 6. Biosynthesis and toxicological effects of patulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Patulin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diversity of siderophore genes encoding biosynthesis of 2,3-dihydroxybenzoic acid in Aeromonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetics and Assembly Line Enzymology of Siderophore Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. mdpi.com [mdpi.com]

- 20. Isolation, Characterization, Complete Structural Assignment, and Anticancer Activities of the Methoxylated Flavonoids from Rhamnus disperma Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biosynthesis of 2,3-Dihydroxy-5-methylbenzoic Acid: A Proposed Pathway and Framework for Elucidation

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,3-Dihydroxy-5-methylbenzoic acid is a specialized aromatic organic acid with potential significance in the biosynthesis of novel natural products. While its precise biosynthetic pathway has not been fully elucidated in published literature, a scientifically robust hypothetical pathway can be constructed based on well-characterized analogous biochemical reactions. This guide presents a proposed biosynthetic route to 2,3-Dihydroxy-5-methylbenzoic acid, beginning from the central metabolic precursor chorismate. The pathway is predicated on the established enzymatic machinery for the synthesis of 2,3-dihydroxybenzoic acid (2,3-DHB), a common siderophore precursor, followed by a putative methylation step catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. This document provides a detailed mechanistic description of each proposed step, a comprehensive experimental workflow for the validation of this pathway, and quantitative data from related systems to serve as a benchmark for future research. The insights and protocols herein are designed to equip researchers with the foundational knowledge and practical tools necessary to investigate and potentially engineer the biosynthesis of this and other novel methylated natural products.

Introduction and Significance

Aromatic carboxylic acids are a diverse class of molecules that serve as precursors to a vast array of secondary metabolites with significant biological activities. Among these, dihydroxybenzoic acids are particularly noteworthy as key building blocks for iron-chelating siderophores, such as enterobactin, which are crucial for microbial survival and virulence.[1] The addition of a methyl group to these aromatic scaffolds, as in 2,3-Dihydroxy-5-methylbenzoic acid, can profoundly alter the molecule's chemical properties, including its lipophilicity, reactivity, and biological target specificity. Understanding the biosynthesis of such modified aromatic acids is therefore of great interest for the discovery and development of new therapeutic agents and other valuable biochemicals.

This guide addresses the current knowledge gap regarding the biosynthesis of 2,3-Dihydroxy-5-methylbenzoic acid. By integrating established principles from known metabolic pathways, we propose a logical and testable biosynthetic route. This approach not only provides a framework for the discovery of the natural pathway but also serves as a blueprint for the synthetic biology-based production of this and related molecules.

Proposed Biosynthetic Pathway

The proposed biosynthesis of 2,3-Dihydroxy-5-methylbenzoic acid is a multi-step enzymatic process that begins with chorismic acid, a key branch-point intermediate in the shikimate pathway. The pathway can be conceptually divided into two main stages: the formation of the 2,3-dihydroxybenzoic acid core and the subsequent methylation of the aromatic ring.

Stage 1: Formation of the 2,3-Dihydroxybenzoic Acid (2,3-DHB) Core

This stage is well-characterized in many bacteria as part of the biosynthesis of catecholate siderophores.[2][3] It involves a series of enzymatic reactions that convert chorismate to 2,3-DHB. The genes for these enzymes are often found in a conserved biosynthetic gene cluster (BGC), such as the ent cluster in Escherichia coli.[2]

-

Step 1: Chorismate to Isochorismate. The pathway initiates with the isomerization of chorismate to isochorismate, catalyzed by isochorismate synthase (EntC) . This reaction repositions the hydroxyl group on the cyclic precursor.

-

Step 2: Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate. The enzyme 2,3-dihydro-2,3-dihydroxybenzoate synthase (EntB) then converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate. This reaction involves the removal of the pyruvate side chain.

-

Step 3: 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate. The final step in the formation of the 2,3-DHB core is the NAD+-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate, catalyzed by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) . This step establishes the aromaticity of the ring.

Stage 2: Putative Methylation of 2,3-Dihydroxybenzoic Acid

The final and defining step in the proposed pathway is the methylation of the 2,3-DHB ring at the C5 position to yield 2,3-Dihydroxy-5-methylbenzoic acid. This reaction is hypothesized to be catalyzed by a putative S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .

-

Causality behind this proposal: While a specific OMT for this reaction has not been identified, the existence of a vast superfamily of SAM-dependent methyltransferases that act on a wide variety of substrates, including phenolic compounds, provides strong precedent for this hypothesis.[4][5] For example, O-methyltransferases are known to methylate the hydroxyl groups of various benzoic acid derivatives and other catechols in plants and fungi.[3] The enzyme would utilize SAM as the methyl donor, transferring the methyl group to the C5 position of 2,3-DHB. The regioselectivity of the methylation would be a key characteristic of this putative enzyme.

The complete proposed pathway is illustrated in the diagram below.

Caption: Proposed biosynthetic pathway of 2,3-Dihydroxy-5-methylbenzoic acid from chorismate.

Experimental Protocol for Pathway Validation

The following is a detailed, self-validating experimental workflow designed to investigate and confirm the proposed biosynthetic pathway. This protocol assumes a putative microbial producer of 2,3-Dihydroxy-5-methylbenzoic acid has been identified through metabolomic screening.

Identification of the Biosynthetic Gene Cluster (BGC)

-

Genome Sequencing and Mining:

-

Sequence the genome of the putative producer organism using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a high-quality, closed genome.

-

Mine the genome for BGCs using bioinformatics tools such as antiSMASH and PRISM.

-

Search for BGCs containing homologs to entA, entB, and entC genes, which would suggest the presence of the 2,3-DHB core biosynthesis machinery.

-

Within or adjacent to this cluster, search for genes encoding SAM-dependent O-methyltransferases.

-

Gene Knockout and Complementation Studies

-

Targeted Gene Disruption:

-

Individually delete the candidate entA, entB, entC, and the putative OMT genes from the host organism's genome using established genetic tools (e.g., CRISPR-Cas9 or homologous recombination).

-

Culture the wild-type and mutant strains under identical conditions.

-

Analyze the culture supernatants and cell extracts of each strain using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of 2,3-DHB and 2,3-Dihydroxy-5-methylbenzoic acid.

-

Self-Validation: The knockout of entA, entB, or entC should abolish the production of both 2,3-DHB and the final methylated product. The knockout of the putative OMT should result in the accumulation of 2,3-DHB and the disappearance of 2,3-Dihydroxy-5-methylbenzoic acid.

-

-

Complementation:

-

Introduce a plasmid carrying the wild-type version of the deleted gene back into the respective mutant strain.

-

Culture the complemented strains and analyze their metabolic profiles by HPLC-MS.

-

Self-Validation: Restoration of the wild-type gene should rescue the production of the final product, confirming the gene's function in the pathway.

-

In Vitro Enzymatic Assays

-

Heterologous Expression and Purification:

-

Clone the coding sequences of the putative EntA, EntB, EntC, and OMT enzymes into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

-

Express the proteins in a suitable host, such as E. coli BL21(DE3).

-

Purify the recombinant proteins to homogeneity using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

-

Enzyme Activity Assays:

-

EntA, EntB, EntC: Reconstitute the 2,3-DHB pathway in vitro by providing the purified enzymes with the necessary substrates and cofactors (chorismate, NAD+). Monitor the formation of 2,3-DHB by HPLC.

-

Putative OMT: Incubate the purified OMT with 2,3-DHB and SAM. Monitor the formation of 2,3-Dihydroxy-5-methylbenzoic acid by HPLC-MS.

-

Determine the kinetic parameters (Km, kcat) for each enzyme with its respective substrate.

-

Self-Validation: The successful conversion of substrates to products in vitro by the purified enzymes provides direct evidence of their catalytic function.

-

The overall experimental workflow is depicted below.

Caption: Experimental workflow for the validation of the proposed biosynthetic pathway.

Quantitative Data from Analogous Pathways

While kinetic data for the biosynthesis of 2,3-Dihydroxy-5-methylbenzoic acid is not yet available, the parameters for the well-studied enzymes from the enterobactin pathway in E. coli can serve as a useful reference for experimental design and interpretation.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

| EntC | Chorismate | 2.5 | 0.03 | [PMID: 9425102] |

| EntB | Isochorismate | 1.2 | 0.02 | [PMID: 9425102] |

| EntA | 2,3-dihydro-2,3-dihydroxybenzoate | 10 | 1.5 | [PMID: 2203206] |

| BAMT | Benzoic Acid | 1100 | - | [2] |

| BAMT | SAM | 28 | - | [2] |

Note: The data presented are from various studies and experimental conditions may differ. They are intended to provide an order-of-magnitude reference.

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit hypothetical, framework for understanding the biosynthesis of 2,3-Dihydroxy-5-methylbenzoic acid. The proposed pathway, which combines the established synthesis of a 2,3-DHB core with a putative methylation step, is grounded in established biochemical principles and offers a clear and testable model for researchers. The detailed experimental workflow provides a roadmap for the validation of this pathway, from gene cluster identification to in vitro enzymatic characterization.

The elucidation of this pathway will not only contribute to our fundamental understanding of natural product biosynthesis but also open up new avenues for metabolic engineering and synthetic biology. By identifying and characterizing the enzymes involved, particularly the putative O-methyltransferase, it may become possible to produce 2,3-Dihydroxy-5-methylbenzoic acid and its derivatives in heterologous hosts, paving the way for the discovery of novel bioactive compounds.

References

-

Murfitt, D., et al. (2000). Purification and Characterization of S-adenosyl-L-methionine:benzoic Acid Carboxyl Methyltransferase, the Enzyme Responsible for Biosynthesis of the Volatile Ester Methyl Benzoate in Flowers of Antirrhinum Majus. Plant Physiology, 123(4), 1411–1422. [Link]

-

Negre, F., et al. (2003). Cloning and Characterization of a Benzoic acid/salicylic Acid Carboxyl Methyltransferase Gene Involved in Floral Scent Production From Lily (Lilium 'Yelloween'). Genetics and Molecular Research, 14(4), 14166-14177. [Link]

-

Miethke, M., & Marahiel, M. A. (2007). Siderophore-based iron acquisition and pathogen control. Microbiology and Molecular Biology Reviews, 71(3), 413–451. [Link]

-

Moffatt, B. A., & Weretilnyk, E. A. (2001). Sustaining S-Adenosyl-L-methionine-dependent methyltransferase activity in plant cells. Physiologia Plantarum, 113(4), 435-442. [Link]

-

Koeduka, T., et al. (2016). Characterization of an O-methyltransferase Specific to Guaiacol-Type Benzenoids From the Flowers of Loquat (Eriobotrya Japonica). Journal of Bioscience and Bioengineering, 122(5), 548-554. [Link]

-

Martin, J. L., & McMillan, F. M. (2002). SAM (dependent) I AM: the S-adenosylmethionine-dependent methyltransferase fold. Current Opinion in Structural Biology, 12(6), 783-793. [Link]

-

Luo, X., et al. (2021). Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification. Biotechnology Advances, 47, 107693. [Link]

-

Massalha, H., et al. (2017). Diversity of siderophore genes encoding biosynthesis of 2,3-dihydroxybenzoic acid in Aeromonas spp. Applied and Environmental Microbiology, 83(12), e00494-17. [Link]

-

Tolmasky, M. E., et al. (1994). Chromosome-mediated 2,3-dihydroxybenzoic acid is a precursor in the biosynthesis of the plasmid-mediated siderophore anguibactin in Vibrio anguillarum. Journal of Bacteriology, 176(14), 4226–4234. [Link]

-

Liu, C., et al. (2009). Altering Expression of Benzoic Acid/Salicylic Acid Carboxyl Methyltransferase 1 Compromises Systemic Acquired Resistance and PAMP-Triggered Immunity in Arabidopsis. Molecular Plant-Microbe Interactions, 22(12), 1483-1493. [Link]

-

Rusnak, F., et al. (1991). Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin. Biochemistry, 29(29), 6789-6798. [Link]

-

Colán, J. C., et al. (2018). Genetic Analysis of Natural Variation in Antirrhinum Scent Profiles Identifies BENZOIC ACID CARBOXYMETHYL TRANSFERASE As the Major Locus Controlling Methyl Benzoate Synthesis. Frontiers in Plant Science, 9, 1113. [Link]

-

Liu, J., et al. (1997). Kinetic and spectroscopic characterization of 2,3-dihydroxybenzoate-AMP ligase (EntE), the first enzyme in the enterobactin biosynthetic pathway. Biochemistry, 36(51), 15891-15899. [Link]

-

Floss, H. G., et al. (2011). Biosynthesis of 3,5-AHBA-derived natural products. Natural Product Reports, 29(1), 125-161. [Link]

-

Sakaitani, M., et al. (1990). Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin. Biochemistry, 29(29), 6789-98. [Link]

Sources

- 1. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of an O-methyltransferase specific to guaiacol-type benzenoids from the flowers of loquat (Eriobotrya japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,3-Dihydroxy-5-methylbenzoic Acid: A Technical Guide

A Note to the Reader:

As a Senior Application Scientist, a commitment to scientific integrity is paramount. After an exhaustive search of public and commercial spectroscopic databases (including the Spectral Database for Organic Compounds (SDBS), the NIST Chemistry WebBook, PubChem, and ChemSpider) and a thorough review of the scientific literature, it has been determined that a complete, publicly available set of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,3-Dihydroxy-5-methylbenzoic acid (CAS 6049-93-0) is not available at this time.

While the compound is listed by some chemical suppliers, its full spectroscopic characterization does not appear to be published in readily accessible scientific journals or databases. Creating a technical guide without this foundational experimental data would compromise the principles of expertise, authoritativeness, and trustworthiness that are the bedrock of scientific discourse.

Therefore, this guide will instead focus on the spectroscopic analysis of a closely related and well-characterized analogue: 5-Methylsalicylic Acid (2-Hydroxy-5-methylbenzoic Acid) . The principles, methodologies, and interpretation strategies detailed herein are directly applicable to the analysis of 2,3-Dihydroxy-5-methylbenzoic acid, should its spectral data become available. This approach ensures that the guide remains a valuable and scientifically rigorous resource for researchers, scientists, and drug development professionals.

Technical Guide: Spectroscopic Characterization of 5-Methylsalicylic Acid

This guide provides an in-depth exploration of the spectroscopic techniques used to elucidate and confirm the structure of 5-methylsalicylic acid. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and providing a framework for data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-methylsalicylic acid, both ¹H and ¹³C NMR are essential for an unambiguous structure confirmation.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR experiment begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity 5-methylsalicylic acid.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and allows for the observation of exchangeable protons (e.g., -OH, -COOH).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

-

Instrument Setup & Calibration:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

The instrument must be properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

-

The chemical shift axis is calibrated using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include an appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay that allows for quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Presentation: ¹H and ¹³C NMR of 5-Methylsalicylic Acid

The following tables summarize the expected chemical shifts for 5-methylsalicylic acid.

Table 1: Predicted ¹H NMR Data for 5-Methylsalicylic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~9.0 - 10.0 | Broad Singlet | 1H | Phenolic Hydroxyl (-OH) |

| ~7.6 | Singlet | 1H | Aromatic H-6 |

| ~7.2 | Doublet | 1H | Aromatic H-4 |

| ~6.8 | Doublet | 1H | Aromatic H-3 |

| ~2.2 | Singlet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Data for 5-Methylsalicylic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~172 | Carboxylic Carbon (C=O) |

| ~158 | C-2 (Carbon bearing -OH) |

| ~138 | C-6 |

| ~130 | C-4 |

| ~129 | C-5 (Carbon bearing -CH₃) |

| ~118 | C-3 |

| ~115 | C-1 (Carbon bearing -COOH) |

| ~20 | Methyl Carbon (-CH₃) |

Spectral Interpretation: Unraveling the Structure

-

¹H NMR: The downfield signals for the carboxylic acid and phenolic protons are characteristic and are often broad due to hydrogen bonding and chemical exchange. The aromatic region shows three distinct signals, consistent with a trisubstituted benzene ring. The singlet for the methyl group is also clearly identifiable.

-

¹³C NMR: The spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a high chemical shift. The substituted aromatic carbons can be assigned based on their chemical shifts and comparison to known data for similar compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Acquiring an IR Spectrum

Step-by-Step Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Place a small amount of the solid 5-methylsalicylic acid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Data Presentation: Key IR Absorptions for 5-Methylsalicylic Acid

Table 3: Characteristic IR Absorption Bands for 5-Methylsalicylic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~3200 | Broad, Medium | O-H stretch (Phenol) |

| ~1680 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1300 | Medium | C-O stretch |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~2900 | Weak-Medium | C-H stretch (Methyl) |

Spectral Interpretation: A Vibrational Fingerprint

The most prominent feature in the IR spectrum of 5-methylsalicylic acid is the very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The sharp, intense peak around 1680 cm⁻¹ confirms the presence of the carbonyl group. The various peaks in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer further structural information.

Experimental Protocol: Obtaining a Mass Spectrum

Step-by-Step Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). For a non-volatile compound like a benzoic acid, derivatization (e.g., silylation) may be necessary for GC-MS analysis.

-

-

Ionization:

-

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

-

-

Mass Analysis and Detection:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

Data Presentation: Predicted Mass Spectrum of 5-Methylsalicylic Acid

Table 4: Key Ions in the Predicted EI Mass Spectrum of 5-Methylsalicylic Acid

| m/z | Proposed Fragment |

| 152 | [M]⁺• (Molecular Ion) |

| 134 | [M - H₂O]⁺• |

| 106 | [M - H₂O - CO]⁺• |

| 77 | [C₆H₅]⁺ |

Spectral Interpretation: Molecular Weight and Fragmentation Pathways

The molecular ion peak at m/z 152 confirms the molecular weight of 5-methylsalicylic acid (C₈H₈O₃). The fragmentation pattern can provide clues about the structure. For example, the loss of water (m/z 134) is a common fragmentation pathway for ortho-hydroxybenzoic acids.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of these techniques lies in their combined application. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight. Together, they provide a comprehensive and unambiguous structural elucidation of 5-methylsalicylic acid.

Visualization of Analytical Workflows

NMR Workflow

Caption: Workflow for NMR analysis.

IR (ATR) Workflow

Caption: Workflow for IR analysis via ATR.

MS (EI) Workflow

Caption: Workflow for Mass Spectrometry analysis via EI.

References

Due to the unavailability of a specific research article detailing the complete spectroscopic analysis of 2,3-Dihydroxy-5-methylbenzoic acid, a formal reference list with clickable URLs cannot be provided. The information and protocols presented in this guide are based on established principles and standard practices in organic spectroscopy, widely documented in textbooks and resources from instrument manufacturers. For general reference on these techniques, the following sources are recommended:

- Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan.

-

The Spectral Database for Organic Compounds (SDBS) . A free online database that provides a large collection of spectra for various organic compounds. ([Link])

-

NIST Chemistry WebBook . A comprehensive resource for chemical and physical data, including mass spectra and IR spectra for many compounds. ([Link])

Solubility of 2,3-Dihydroxy-5-methylbenzoic acid in different solvents.

An In-Depth Technical Guide to the Solubility of 2,3-Dihydroxy-5-methylbenzoic Acid in Different Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 2,3-Dihydroxy-5-methylbenzoic acid. While specific experimental solubility data for this compound is not extensively available in public literature, this document leverages established data on analogous compounds, such as benzoic acid and its derivatives, to provide a robust predictive framework and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical steps necessary to conduct solubility studies.

Introduction: The Significance of Solubility

2,3-Dihydroxy-5-methylbenzoic acid, a substituted derivative of benzoic acid, possesses functional groups—a carboxylic acid and two hydroxyl groups—that confer upon it a distinct polarity and the capacity for significant hydrogen bonding. These structural features are pivotal in determining its solubility, a critical physicochemical parameter in numerous scientific and industrial applications, most notably in drug development. The bioavailability, formulation, and efficacy of an active pharmaceutical ingredient (API) are intrinsically linked to its solubility. Poor solubility can impede absorption and lead to suboptimal therapeutic outcomes. Therefore, a thorough understanding and empirical determination of a compound's solubility profile across a range of solvents is a foundational step in the research and development process.

This guide will explore the theoretical factors governing the solubility of 2,3-Dihydroxy-5-methylbenzoic acid, provide detailed experimental protocols for its determination, and offer a framework for the systematic presentation of solubility data.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principle that "like dissolves like."[1] This adage encapsulates the concept that solubility is favored when the intermolecular interactions between the solute and solvent molecules are comparable in strength to the solute-solute and solvent-solvent interactions.[1] For 2,3-Dihydroxy-5-methylbenzoic acid, the key structural features influencing its solubility are:

-

Polarity : The presence of a carboxylic acid and two hydroxyl groups imparts a high degree of polarity to the molecule.

-

Hydrogen Bonding : Both the hydroxyl and carboxylic acid moieties can act as hydrogen bond donors and acceptors. This is a crucial factor in its interaction with protic solvents.

-

Aromatic Ring : The benzene ring is a nonpolar feature, which will influence its solubility in nonpolar organic solvents.

-

Methyl Group : The methyl group is a nonpolar, electron-donating group that can slightly decrease water solubility compared to its non-methylated counterpart.

Based on these features, the expected solubility of 2,3-Dihydroxy-5-methylbenzoic acid in various solvent classes can be predicted:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol) : The compound is expected to exhibit significant solubility in these solvents due to the strong potential for hydrogen bonding between the solute's hydroxyl and carboxylic acid groups and the solvent molecules.[2] The solubility of benzoic acid and its derivatives is generally highest in alcohols like methanol and ethanol.[2][3]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate) : Good solubility is also anticipated in these solvents. While they cannot donate hydrogen bonds, their ability to accept them and their overall polarity will facilitate the dissolution of the polar solute.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane) : Due to the high polarity of the functional groups, the solubility in nonpolar solvents is expected to be limited. The nonpolar aromatic ring will contribute to some interaction, but it is unlikely to overcome the strong solute-solute interactions of the polar functional groups.[2][3]

-

Aqueous Solutions of Varying pH : The carboxylic acid group (with a pKa typically around 3-5 for benzoic acids) will be deprotonated in basic solutions (pH > pKa), forming a highly polar and water-soluble carboxylate salt. Conversely, in acidic solutions (pH < pKa), the compound will remain in its less soluble protonated form.

The interplay of these factors is visually represented in the following diagram:

Figure 1: Conceptual diagram of factors influencing the solubility of 2,3-Dihydroxy-5-methylbenzoic acid.

Experimental Determination of Solubility

The following section details a robust, step-by-step protocol for the experimental determination of the equilibrium solubility of 2,3-Dihydroxy-5-methylbenzoic acid. The shake-flask method followed by gravimetric or titrimetric analysis is a widely accepted and reliable approach.[4][5][6]

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

3.1.1. Materials and Equipment

-

2,3-Dihydroxy-5-methylbenzoic acid (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

3.1.2. Experimental Workflow

The following diagram outlines the key steps in the shake-flask method:

Sources

A Guide to Determining the Thermochemical Properties of 2,3-Dihydroxy-5-methylbenzoic Acid for Pharmaceutical Development

Preamble: The Imperative of Thermochemical Data in Drug Development

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. For an active pharmaceutical ingredient (API) such as 2,3-Dihydroxy-5-methylbenzoic acid, a derivative of salicylic acid, its thermochemical profile governs critical aspects of its behavior, including stability, solubility, and ultimately, its bioavailability. Properties such as enthalpy of formation, combustion, sublimation, and heat capacity are not mere academic data points; they are foundational to predicting reaction energetics, designing stable formulations, and ensuring manufacturing process safety.

This technical guide addresses the thermochemical characterization of 2,3-Dihydroxy-5-methylbenzoic acid (CAS 6049-93-0). As of the current literature survey, specific experimental thermochemical data for this compound is notably scarce. Therefore, this document is structured as a comprehensive methodological framework. It is designed to empower researchers, scientists, and drug development professionals with the requisite knowledge to experimentally determine and computationally validate the key thermochemical properties of this molecule, or any similar compound of interest. We will proceed by outlining a synergistic approach that pairs robust experimental techniques with high-accuracy computational chemistry, ensuring a self-validating and trustworthy dataset.

Molecular Considerations: 2,3-Dihydroxy-5-methylbenzoic Acid

The structure of 2,3-Dihydroxy-5-methylbenzoic acid, a type of cresotic acid, features a benzene ring substituted with a carboxylic acid group, two adjacent hydroxyl groups, and a methyl group. This arrangement has significant thermochemical implications:

-

Intramolecular Hydrogen Bonding: The ortho-positioning of a hydroxyl group relative to the carboxylic acid function, and the adjacent hydroxyl group, allows for strong intramolecular hydrogen bonds. These interactions contribute significantly to the molecule's conformational stability and will be reflected in the enthalpies of formation and sublimation.

-

Intermolecular Forces: In the crystalline state, the carboxylic acid and hydroxyl groups will participate in a robust network of intermolecular hydrogen bonds, leading to a relatively high lattice energy. This will influence the melting point and enthalpy of fusion.

A comprehensive study must therefore seek to quantify the energetic contributions of these structural features.

Experimental Determination of Thermochemical Properties

The foundation of any thermochemical study lies in precise and accurate experimental measurements. The following sections detail the gold-standard methodologies for determining the key condensed-phase and gas-phase properties of 2,3-Dihydroxy-5-methylbenzoic acid.

Enthalpy of Combustion and Formation (Solid Phase)

The standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)) is a cornerstone thermochemical value. It is most accurately derived from the experimentally determined standard molar enthalpy of combustion (ΔcH°).

Methodology: Oxygen Bomb Calorimetry

Static-bomb combustion calorimetry is the definitive technique for this measurement.[1] The experiment involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment.

Causality in Experimental Choices:

-

Why Oxygen Bomb? The sealed, high-pressure pure oxygen atmosphere ensures a rapid and complete combustion reaction, which is essential for accurate energy measurement.

-